1,4-Benzenediamine, N,N'-bis(trimethylsilyl)- is a chemical compound that belongs to the class of silanes and amines. It is characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms of a 1,4-benzenediamine backbone. This compound is often utilized in various chemical syntheses and applications due to its unique properties.
The compound is cataloged under the CAS number 1571-74-0 and can be found in various chemical databases such as PubChem and LookChem. It has been studied for its potential applications in organic synthesis and materials science.
1,4-Benzenediamine, N,N'-bis(trimethylsilyl)- is classified as an organic compound with both amine and silane functionalities. Its structure features aromatic characteristics due to the benzene ring and exhibits properties typical of both amines and organosilicon compounds.
The synthesis of 1,4-benzenediamine, N,N'-bis(trimethylsilyl)- typically involves the reaction of 1,4-benzenediamine with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine. This method allows for the substitution of hydrogen atoms on the nitrogen atoms with trimethylsilyl groups.
The molecular structure of 1,4-benzenediamine, N,N'-bis(trimethylsilyl)- consists of a benzene ring with two amine groups (–NH2) at the para positions, each substituted with a trimethylsilyl group (–Si(CH3)3).
C[Si](C)(C)N(c1ccc(N)cc1)N[Si](C)(C)C
.1,4-Benzenediamine, N,N'-bis(trimethylsilyl)- can participate in various chemical reactions typical of amines and silanes:
The reactivity of this compound is influenced by the electron-donating nature of the trimethylsilyl groups, which can stabilize positive charges during reactions.
The mechanism of action for reactions involving 1,4-benzenediamine, N,N'-bis(trimethylsilyl)- typically involves:
Kinetic studies may reveal specific rates and mechanisms for these reactions under varying conditions.
1,4-Benzenediamine, N,N'-bis(trimethylsilyl)- has several applications in scientific research:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: